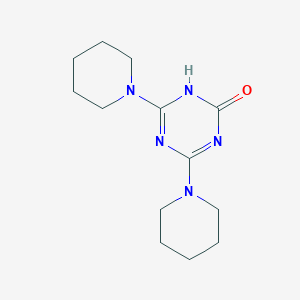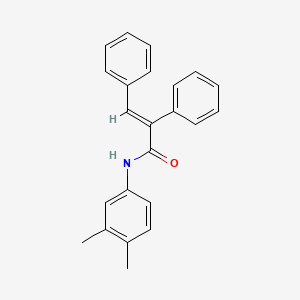
ethyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a compound used in scientific research for its potential therapeutic applications. It belongs to the family of thiazolidinone derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of ethyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by ethyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines, resulting in the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
Ethyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in adipocytes, making it a potential treatment for type 2 diabetes. It has also been shown to inhibit the growth of cancer cells, making it a potential treatment for cancer. In addition, it has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using ethyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate in lab experiments is its specificity for PPARγ activation. This allows researchers to study the effects of PPARγ activation in a controlled manner. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
将来の方向性
There are many future directions for research on ethyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate. One area of research is the development of more potent and selective PPARγ agonists for the treatment of diabetes and other metabolic disorders. Another area of research is the investigation of the anti-cancer properties of this compound and its potential use in combination with other cancer treatments. Finally, further research is needed to fully understand the neuroprotective effects of this compound and its potential use in treating neurodegenerative diseases.
合成法
The synthesis of ethyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves the reaction of ethyl 2-aminothiophene-3-carboxylate with 3-bromobenzaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with aniline to form the final product. The synthesis of this compound has been optimized for high yield and purity.
科学的研究の応用
Ethyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
ethyl (5Z)-5-[(3-bromophenyl)methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3S/c1-2-25-20(24)17-18(23)16(12-13-7-6-8-14(21)11-13)26-19(17)22-15-9-4-3-5-10-15/h3-12,23H,2H2,1H3/b16-12-,22-19? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVSUAAPCVEYQL-PALNNIJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)Br)SC1=NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=CC=C2)Br)/SC1=NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (5Z)-5-(3-bromobenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol](/img/structure/B6012435.png)
![1-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B6012437.png)
![2-{[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6012450.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6012458.png)
![N'-cyclopentyl-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6012466.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6012484.png)
![2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6012491.png)
![N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6012498.png)

![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6012508.png)
![{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6012514.png)

![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6012532.png)
![sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B6012538.png)